

### Application Notes and Protocols for Cost-Effectiveness Analysis of Hemophilia A Treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | hemoce   |           |
| Cat. No.:            | B1167965 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies and data required to conduct a robust cost-effectiveness analysis (CEA) of treatments for Hemophilia A. The following sections outline the key components of such an analysis, from economic modeling and clinical trial data to quality of life assessments.

# Introduction to Cost-Effectiveness Analysis in Hemophilia A

Hemophilia A is a rare genetic bleeding disorder characterized by a deficiency in clotting factor VIII (FVIII), leading to spontaneous and prolonged bleeding, particularly into joints and muscles. While treatment has evolved significantly, from on-demand plasma-derived FVIII to prophylactic regimens with recombinant FVIII, extended half-life (EHL) products, non-factor therapies like emicizumab, and potentially curative gene therapies, the economic burden of this lifelong condition remains substantial.[1][2]

Cost-effectiveness analysis is a critical tool for evaluating the economic value of different treatment strategies. It compares the costs and health outcomes of two or more interventions to determine which provides the best value for money. In the context of Hemophilia A, CEAs are essential for healthcare payers, policymakers, and clinicians to make informed decisions about resource allocation and treatment guidelines. The primary outcome measure in these analyses



is typically the incremental cost-effectiveness ratio (ICER), expressed as the cost per quality-adjusted life-year (QALY) gained.[3][4]

# **Data Presentation: Comparative Treatment Costs** and Outcomes

The following tables summarize quantitative data from various studies, providing a comparative overview of the costs and outcomes associated with different Hemophilia A treatment strategies. Costs are highly variable and depend on factors such as disease severity, treatment regimen, and the presence of inhibitors.[2]

Table 1: Annualized Costs of Hemophilia A Treatments (USD)

| Treatment<br>Strategy                      | Patient<br>Population                       | Direct Medical<br>Costs (per<br>patient/year)    | Indirect Costs<br>(per<br>patient/year)               | Total Societal<br>Cost (per<br>patient/year) |
|--------------------------------------------|---------------------------------------------|--------------------------------------------------|-------------------------------------------------------|----------------------------------------------|
| On-Demand<br>FVIII (SHL)                   | Severe<br>Hemophilia A (no<br>inhibitors)   | \$184,518 -<br>\$201,471                         | \$16,952                                              | ~\$218,423                                   |
| Prophylaxis FVIII<br>(SHL)                 | Severe<br>Hemophilia A (no<br>inhibitors)   | \$292,525 -<br>\$301,392                         | \$8,867                                               | ~\$310,259                                   |
| Prophylaxis FVIII<br>(EHL)                 | Severe<br>Hemophilia A (no<br>inhibitors)   | ~\$717,435 -<br>\$942,860                        | Not consistently reported                             | >\$717,435                                   |
| Emicizumab<br>Prophylaxis                  | Severe<br>Hemophilia A<br>(with inhibitors) | 482,000(firstyear),4 448,000 (maintenance)       | 18ଅନ୍ <b>ତ ପିଟା</b> ର୍ଗ <b>stestly</b> ea<br>reported | ar),<br>>\$448,000                           |
| Gene Therapy<br>(single<br>administration) | Severe<br>Hemophilia A (no<br>inhibitors)   | \$2,000,000 -<br>\$3,500,000 (one-<br>time cost) | Not applicable                                        | ~\$2-3.5 million                             |



Note: Costs are approximate and can vary significantly. SHL = Standard Half-Life, EHL = Extended Half-Life. Data synthesized from multiple sources.[1][3][5][6][7]

Table 2: Incremental Cost-Effectiveness Ratios (ICERs) of Novel Therapies

| Comparison                                          | ICER (per QALY gained)                                       | Conclusion                                   |
|-----------------------------------------------------|--------------------------------------------------------------|----------------------------------------------|
| Prophylaxis vs. On-Demand (FVIII)                   | €40,229 - €59,315                                            | Generally considered cost-<br>effective.     |
| Emicizumab vs. Bypassing Agents (with inhibitors)   | Dominant (more effective, less costly)                       | Highly cost-effective.                       |
| Emicizumab vs. FVIII<br>Prophylaxis (no inhibitors) | Varied by country, some studies show it to be costeffective. | Cost-effectiveness is context-<br>dependent. |
| Gene Therapy vs. FVIII<br>Prophylaxis               | Dominant to cost-effective at prices up to ~\$2,000,000      | Potentially cost-saving over a lifetime.     |

Note: QALY = Quality-Adjusted Life-Year. Data synthesized from multiple sources.[8][9][10][11]

# Experimental Protocols Protocol for Cost-Effectiveness Modeling using a Markov Model

Markov models are widely used in the economic evaluation of chronic diseases like Hemophilia A. They simulate the progression of a cohort of patients through a series of defined health states over time.[4][6]

Objective: To estimate the lifetime costs and QALYs associated with different Hemophilia A treatment strategies.

#### Model Structure:

- Health States: The model typically includes the following health states:
  - No Bleed



- Untreated Bleed
- Treated Bleed (Non-Joint)
- Treated Joint Bleed
- Development of Target Joints (e.g., 0, 1, 2+ target joints)
- Post-Surgical State (e.g., synovectomy, joint replacement)
- Development of Inhibitors
- Death (absorbing state)[9][11]
- Cycle Length: A cycle length of one week to one year is common, with patients transitioning between health states at the end of each cycle.[9]
- Time Horizon: A lifetime horizon is typically used to capture the long-term consequences of the disease and its treatment.[11]
- Perspective: The analysis can be conducted from a healthcare payer perspective (direct medical costs only) or a societal perspective (including indirect costs such as productivity losses).[6]

#### Model Inputs and Data Sources:

- Transition Probabilities: The probability of moving from one health state to another in each cycle. These are derived from:
  - Clinical trial data (e.g., annualized bleeding rates).[11]
  - Observational studies and patient registries.
  - Expert opinion.
- Costs:
  - Direct Medical Costs: Drug acquisition costs, hospitalization costs, physician visits, surgical costs. Sourced from healthcare databases, published literature, and



pharmacoeconomic formularies.[6]

- Indirect Costs: Productivity losses due to absenteeism and presenteeism. Sourced from labor statistics and patient surveys.
- Utilities (for QALYs): Health state utility values are derived from patient-reported outcomes using instruments like the EQ-5D-5L.[10] These values represent the preference for a particular health state on a scale of 0 (death) to 1 (perfect health).

#### **Analysis:**

- A hypothetical cohort of patients is simulated through the model for each treatment strategy.
- Total costs and QALYs are accumulated over the model's time horizon.
- The ICER is calculated as: (Cost of Intervention A Cost of Intervention B) / (QALYs with Intervention A - QALYs with Intervention B).
- Sensitivity analyses (e.g., probabilistic sensitivity analysis) are performed to assess the robustness of the results to uncertainty in the input parameters.[6]

## Protocol for a Representative Phase III Clinical Trial (based on HAVEN 3 for Emicizumab)

This protocol outlines the key elements of a Phase III clinical trial designed to evaluate the efficacy and safety of a novel prophylactic agent for Hemophilia A without inhibitors.

Objective: To evaluate the efficacy, safety, and pharmacokinetics of prophylactic emicizumab versus no prophylaxis in patients with severe Hemophilia A without FVIII inhibitors.

Study Design: Randomized, multicenter, open-label.

#### Patient Population:

- Inclusion Criteria:
  - Males ≥12 years of age.



- Diagnosis of severe congenital Hemophilia A (FVIII level <1%).</li>
- History of receiving episodic or prophylactic FVIII treatment.
- Documentation of bleeding episodes for at least 24 weeks prior to enrollment.
- Exclusion Criteria:
  - History of FVIII inhibitors.
  - Inherited or acquired bleeding disorder other than Hemophilia A.
  - Current or previous treatment for thromboembolic disease.

#### Intervention and Comparator:

- Intervention Arms:
  - Emicizumab prophylaxis administered subcutaneously at a loading dose followed by a maintenance dose (e.g., 1.5 mg/kg weekly or 3 mg/kg every 2 weeks).
- Comparator Arm:
  - No prophylaxis (episodic FVIII treatment for bleeding events).

#### **Endpoints:**

- Primary Endpoint:
  - Annualized Bleeding Rate (ABR) for treated bleeds. A "treated bleed" is defined as a bleeding episode that requires treatment with a hemostatic agent.
- Secondary Endpoints:
  - ABR for all bleeds (treated and untreated).
  - ABR for spontaneous bleeds, joint bleeds, and target joint bleeds.
  - Patient-reported outcomes (e.g., health-related quality of life).



Safety assessments (e.g., adverse events, immunogenicity).

#### Data Collection and Analysis:

- Bleeding events are recorded by patients in a diary.
- ABRs are compared between the emicizumab and no prophylaxis arms using appropriate statistical methods (e.g., negative binomial regression).
- Safety data is summarized descriptively.

# Protocol for a Representative Phase III Clinical Trial (based on GENEr8-1 for Valoctocogene Roxaparvovec)

This protocol outlines the key elements of a Phase III clinical trial for a gene therapy in severe Hemophilia A.

Objective: To evaluate the efficacy and safety of a single infusion of valoctocogene roxaparvovec in adult males with severe Hemophilia A.

Study Design: Open-label, single-group, multicenter.

#### Patient Population:

- Inclusion Criteria:
  - Males ≥18 years of age.
  - Severe Hemophilia A (FVIII activity ≤ 1 IU/dL).
  - Receiving FVIII prophylaxis.
- Exclusion Criteria:
  - History of FVIII inhibitors.
  - Pre-existing antibodies to the AAV5 vector.



Significant liver dysfunction.

#### Intervention:

 A single intravenous infusion of valoctocogene roxaparvovec at a specified dose (e.g., 6x10^13 vector genomes/kg).

#### Endpoints:

- Primary Endpoint:
  - Change from baseline in FVIII activity at a pre-specified time point (e.g., weeks 49-52).
- Secondary Endpoints:
  - Change from baseline in ABR for treated bleeds.
  - o Change from baseline in FVIII concentrate use.
  - Safety assessments, with a focus on liver function and immune responses.

#### Data Collection and Analysis:

- FVIII activity is measured using a chromogenic substrate assay.
- Bleeding rates and FVIII consumption are compared to a pre-infusion baseline period.
- Safety is monitored through regular clinical and laboratory assessments.

## Protocol for Health-Related Quality of Life (HRQoL) and Utility Assessment

Objective: To measure health state utilities for use in the calculation of QALYs.

Instrument: The EuroQol 5-Dimension 5-Level (EQ-5D-5L) questionnaire is a widely used generic preference-based instrument.

#### Procedure:



- Administration: The EQ-5D-5L is administered to patients at baseline and at regular intervals throughout a clinical trial or observational study. It can be self-administered or administered by a trained interviewer.
- Scoring the Descriptive System: The EQ-5D-5L descriptive system consists of five dimensions: mobility, self-care, usual activities, pain/discomfort, and anxiety/depression.
   Each dimension has five levels of severity, coded as follows:
  - 1: No problems
  - o 2: Slight problems
  - 3: Moderate problems
  - 4: Severe problems
  - 5: Extreme problems/Unable to A patient's health state is described by a 5-digit number (e.g., 11234).
- Conversion to a Single Index Utility Value:
  - A country-specific value set is used to convert the 5-digit health state into a single index utility value. These value sets are derived from valuation studies of the general population.
  - The value set provides a formula or algorithm to calculate the utility score. For example, the utility for a given health state might be calculated as: 1 - (sum of decrements for each level of each dimension).
  - The resulting utility score typically ranges from <0 (worse than death) to 1 (perfect health).
- Visual Analogue Scale (VAS): The EQ-5D-5L also includes a VAS where patients rate their overall health on a scale of 0 to 100. This provides a complementary measure of selfperceived health.

#### Data Analysis:

Mean utility scores are calculated for different health states within the Markov model.



• Changes in utility scores over time are used to calculate QALYs for each treatment arm.

QALYs are calculated by multiplying the time spent in a health state by the utility value of that health state.

### **Visualizations of Key Processes**



Click to download full resolution via product page

Caption: Intrinsic pathway of the coagulation cascade, highlighting the role of Factor VIII.





Click to download full resolution via product page

Caption: Workflow of a cost-effectiveness analysis for Hemophilia A treatments.





Click to download full resolution via product page

Caption: Simplified structure of a Markov model for Hemophilia A.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Calculating EQ-5D indices and summarising profiles with eq5d [cran.r-project.org]
- 2. scribd.com [scribd.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hemophilia Burden of Disease: A Systematic Review of the Cost-Utility Literature for Hemophilia PMC [pmc.ncbi.nlm.nih.gov]



- 5. researchgate.net [researchgate.net]
- 6. Gene therapy in hemophilia A: a cost-effectiveness analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annual Bleeding Rates: Pitfalls of Clinical Trial Outcomes in Hemophilia Patients PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling Benefits, Costs, and Affordability of a Novel Gene Therapy in Hemophilia A -PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sapsych.co.nz [sapsych.co.nz]
- To cite this document: BenchChem. [Application Notes and Protocols for Cost-Effectiveness Analysis of Hemophilia A Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167965#cost-effectiveness-analysis-of-hemophilia-a-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com